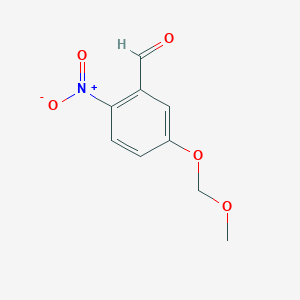
5-Methoxymethoxy-2-nitrobenzaldehyde
Descripción general
Descripción
5-Methoxymethoxy-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Applications
1. Precursor in Organic Synthesis
5-Methoxymethoxy-2-nitrobenzaldehyde serves as a versatile intermediate in the synthesis of various organic compounds. Its nitro group can be reduced to an amine, allowing for further functionalization and derivatization. This property is particularly useful in the synthesis of heterocycles and complex organic molecules.
2. Heterocyclic Chemistry
Recent studies have reported the use of this compound in the formation of heterocycles through reactions such as the Friedländer synthesis, which yields quinoline derivatives. The compound's ability to undergo condensation reactions makes it a valuable building block for creating nitrogen-containing heterocycles, which are essential in pharmaceuticals .
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of nitrobenzaldehydes exhibit antimicrobial properties. Studies have shown that compounds synthesized from this compound demonstrate activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
2. Anticancer Research
The compound has been investigated for its potential anticancer properties. Preliminary studies indicate that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs .
Table 1: Synthetic Pathways Involving this compound
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Friedländer Synthesis | Heat, solvent (e.g., ethanol) | Quinoline derivatives | 75-85 |
| Reduction | Fe/AcOH | Aminobenzaldehydes | High |
| Condensation | Base-catalyzed | Various substituted products | Varied |
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Nitro derivative A | Antimicrobial | E. coli | |
| Nitro derivative B | Anticancer | HeLa cells | |
| Nitro derivative C | Antifungal | Candida albicans |
Case Studies
Case Study 1: Synthesis of Quinoline Derivatives
A study explored the use of this compound in synthesizing quinoline derivatives via the Friedländer reaction. The reaction demonstrated high yields and selectivity for various substrates, indicating the compound's utility in generating complex structures relevant to medicinal chemistry .
Case Study 2: Evaluation of Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of derivatives synthesized from this compound against several bacterial strains. The results highlighted that certain modifications enhanced antibacterial activity, paving the way for further exploration in drug development .
Propiedades
Fórmula molecular |
C9H9NO5 |
|---|---|
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
5-(methoxymethoxy)-2-nitrobenzaldehyde |
InChI |
InChI=1S/C9H9NO5/c1-14-6-15-8-2-3-9(10(12)13)7(4-8)5-11/h2-5H,6H2,1H3 |
Clave InChI |
BDEKXWNDFYNZRQ-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC(=C(C=C1)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















